Razoxane vs. Probimane: In Vivo Efficacy in Lung Adenocarcinoma Xenograft Model
In a comparative in vivo study, Razoxane (Raz) achieved a 25-32% inhibition of human lung adenocarcinoma (LAX-83) xenograft growth in nude mice at equitoxic dosages [1]. In contrast, the analog Probimane (Pro) demonstrated a significantly greater 55-60% tumor growth inhibition under the same experimental conditions [1]. This head-to-head comparison quantifies Razoxane's activity as a baseline, showing it is approximately 2-fold less effective than Probimane in this specific solid tumor model.
| Evidence Dimension | Tumor Growth Inhibition (in vivo) |
|---|---|
| Target Compound Data | 25-32% |
| Comparator Or Baseline | Probimane (Pro): 55-60% |
| Quantified Difference | Approximately 2-fold higher inhibition for Pro |
| Conditions | LAX-83 human lung adenocarcinoma xenograft in nude mice, equitoxic dosages (below LD5), 1, 5, and 9-day schedules. |
Why This Matters
Quantifies Razoxane's specific in vivo efficacy ceiling against a solid tumor, providing a benchmark for comparing newer bisdioxopiperazines or combination strategies.
- [1] Lu DY, Huang M, Xu CH, Zhu H, Xu B, Ding J. Medicinal chemistry of probimane and MST-16: comparison of anticancer effects between bisdioxopiperazines. Med Chem. 2006 Jul;2(4):369-75. View Source
